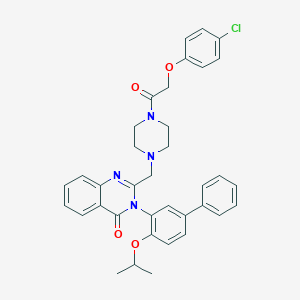

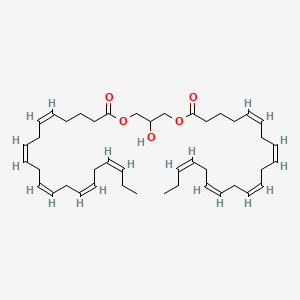

![molecular formula C59H94O6 B3026221 (5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester CAS No. 115433-29-9](/img/structure/B3026221.png)

(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

Descripción general

Descripción

1,2-Dieicosapentaenoyl-3-palmitoyl-rac-glycerol is a triacylglycerol containing eicosapentaenoic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. It has been detected in sardines and skipjack tuna.

Aplicaciones Científicas De Investigación

Composition and Potential Use in Nutrition and Health

The long-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA), have been identified in marine food webs, with zooplankton like Calanus finmarchicus acting as a significant source. These fatty acids are crucial for their potential health benefits, with oil from C. finmarchicus, rich in wax esters containing EPA, indicating beneficial effects beyond the intake of EPA and DHA alone. This suggests a potential for nutritional and therapeutic applications in human health, emphasizing the importance of marine-derived omega-3 fatty acids in dietary supplements and functional foods (Pedersen, Vang, & Olsen, 2014).

Cardiovascular Health and Disease Prevention

Eicosapentaenoic acid (EPA) has been studied for its effects on cardiovascular health, particularly in the form of icosapent ethyl, a high-purity ethyl ester of EPA. Clinical trials have demonstrated its effectiveness in reducing triglyceride levels without raising LDL cholesterol, suggesting a significant role in treating hypertriglyceridemia and potentially preventing cardiovascular diseases. The Reduction of Cardiovascular Events with Icosapent Ethyl-Intervention Trial (REDUCE-IT) highlighted a 25% relative risk reduction in major cardiovascular events, marking icosapent ethyl as a promising agent for cardiovascular risk reduction in patients already on statins (Kim & McCormack, 2014; Wang, Verma, Mason, & Bhatt, 2020).

Anti-inflammatory and Anti-aggregatory Effects

The balance between omega-3 and omega-6 fatty acids, particularly the ratio of eicosapentaenoic acid (EPA) to arachidonic acid (AA), is a critical marker of chronic inflammation and cardiovascular risk. Increasing the EPA:AA ratio through dietary intake or supplementation with purified EPA has been shown to reduce cardiovascular events and improve overall cardiovascular risk profiles. This is attributed to EPA's anti-inflammatory and anti-aggregatory effects, making it an important factor in the prevention and management of chronic diseases, including heart disease (Nelson & Raskin, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors involved in inflammatory processes .

Mode of Action

It is likely that it interacts with its targets by displacing other fatty acids from phospholipid pools, thereby altering the production of downstream inflammatory products .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is involved in the production of eicosanoids, a class of bioactive lipids that play a key role in inflammation and immunity . By displacing arachidonic acid, the compound could potentially reduce the production of pro-inflammatory eicosanoids .

Pharmacokinetics

Similar long-chain fatty acid esters are generally absorbed in the intestine, distributed throughout the body, metabolized in the liver, and excreted in the feces .

Result of Action

The result of the compound’s action is likely a reduction in inflammatory processes. This is inferred from the known effects of similar compounds, which have been shown to reduce the production of pro-inflammatory eicosanoids .

Action Environment

Environmental factors such as diet, gut microbiota, and overall health status can influence the action, efficacy, and stability of this compound. For instance, a diet high in fats may affect the absorption and metabolism of the compound. Similarly, variations in gut microbiota can influence the breakdown and absorption of dietary fats, potentially affecting the bioavailability of the compound .

Propiedades

IUPAC Name |

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H94O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-32,34-35,40-41,43-44,56H,4-6,9,12-15,18,21-24,29-30,33,36-39,42,45-55H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,34-31-,35-32-,43-40-,44-41- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNYDZPWHCXVJM-HTSKAZOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H94O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)

![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)

![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)

![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)

![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)

![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)